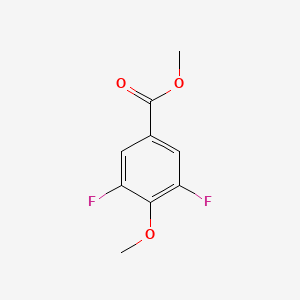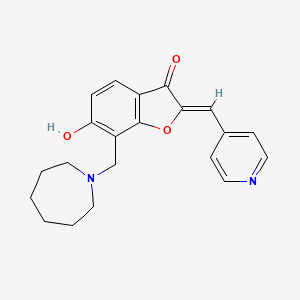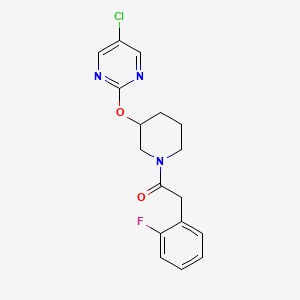![molecular formula C15H17N5O B2633110 N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide CAS No. 1645464-98-7](/img/structure/B2633110.png)
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide” is a versatile chemical compound with a unique structure. It is a type of N-cyanoacetamide derivative, which are considered important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of cyanoacetamides like “N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide” is unique and complex, contributing to its potential in various scientific research endeavors.Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学的研究の応用
Synthesis and Antitumor Activity
One area of research involving this compound is in the synthesis of novel derivatives with potential antitumor activities. For example, the synthesis of pyrimidiopyrazole derivatives has been investigated, showing outstanding in vitro antitumor activity against HepG2 cell lines. The study included molecular docking and density functional theory (DFT) studies to evaluate the interaction energies and stability of the new compounds (Fahim et al., 2019).
Synthesis of Heterocycles
Research has also focused on the synthesis of new heterocyclic compounds incorporating the pyrazolopyridine moiety, leading to the development of compounds with antimicrobial properties. This work involves complex synthetic pathways to create novel structures with potential biological applications (Abu-Melha, 2013).
Development of Antimicrobial Agents
Another research direction is the synthesis and evaluation of new anthraquinone derivatives incorporating the pyrazole moiety for antimicrobial applications. This involves exploring the chemical space around the compound to generate new molecules with potential for treating infections (Gouda et al., 2010).
Enhancement of Polymer Applications
The compound has also been studied for its potential in enhancing the properties of molecular imprinted polymers. This research focuses on optimizing the compound for use in polymer applications, aiming to improve the physical and chemical properties of polymers for various applications, including antimicrobial activities and molecular docking studies (Fahim & Abu-El Magd, 2021).
作用機序
将来の方向性
“N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide” holds tremendous potential in various scientific research endeavors. The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of ongoing research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
特性
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-19(2)11-15(21)18-14(8-16)12-9-17-20(10-12)13-6-4-3-5-7-13/h3-7,9-10,14H,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVCPMSWAXJKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC(C#N)C1=CN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2633032.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-pyrrolidinyl)-2-butenamide](/img/structure/B2633033.png)
![N-[3-(diethylamino)propyl]-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2633034.png)

![3-((4-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2633038.png)
![N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2633040.png)
![(E)-N-benzyl-3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide](/img/structure/B2633041.png)


![(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide](/img/structure/B2633046.png)

![4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2633048.png)
